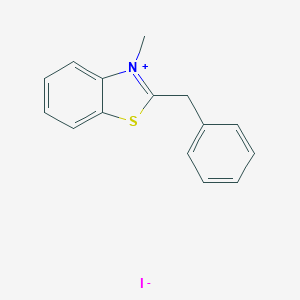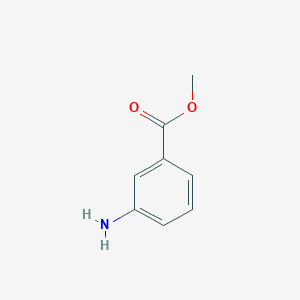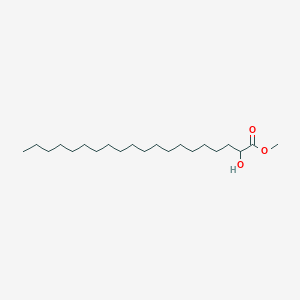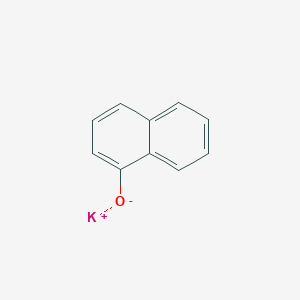
Potassium naphtholate
描述
Potassium naphtholate, also known as this compound, is an organic compound with the molecular formula C₁₀H₇KO. It is derived from 1-naphthol, a naphthalene derivative. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium naphtholate can be synthesized through the reaction of 1-naphthol with potassium hydroxide. The reaction typically involves dissolving 1-naphthol in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, potassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Potassium naphtholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated or nitrated naphthalenes
科学研究应用
Potassium naphtholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antifungal and antibacterial agents.
Industry: It is utilized in the manufacture of rubber chemicals, antioxidants, and polymer stabilizers.
作用机制
The mechanism of action of 1-naphthalenol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of dihydronaphthalenes. Its electrophilic substitution reactions involve the attack of electrophiles on the aromatic ring, leading to the formation of substituted products.
相似化合物的比较
Potassium naphtholate can be compared with other similar compounds, such as:
2-Naphthalenol: Similar to 1-naphthalenol but with the hydroxyl group at the 2-position. It has different reactivity and applications.
1-Naphthol: The parent compound of 1-naphthalenol, potassium salt. It is used in similar applications but lacks the potassium ion.
2-Naphthol: Another isomer of naphthol with distinct properties and uses.
This compound is unique due to the presence of the potassium ion, which enhances its solubility and reactivity in certain reactions.
属性
CAS 编号 |
19402-71-2 |
|---|---|
分子式 |
C10H7KO |
分子量 |
182.26 g/mol |
IUPAC 名称 |
potassium;naphthalen-1-olate |
InChI |
InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1 |
InChI 键 |
AKCXVUZCFGJVCX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Key on ui other cas no. |
19402-71-2 |
相关CAS编号 |
90-15-3 (Parent) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
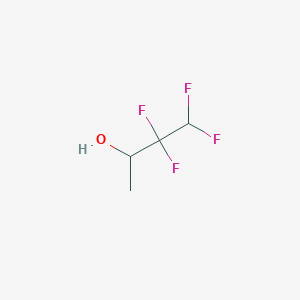
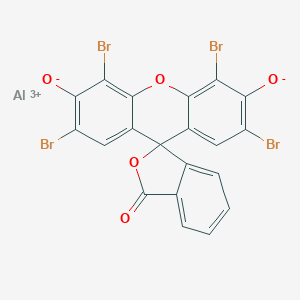
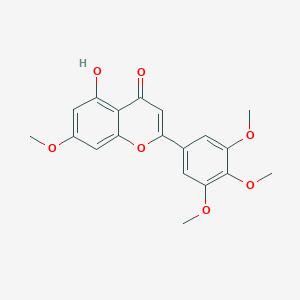
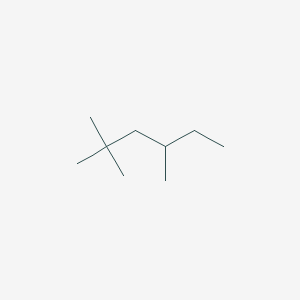

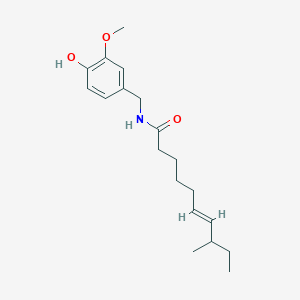
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
